molecular formula C19H27NO6 B12290004 Methyl 2-(AcetylaMino)-2-deoxy-6-O-(phenylMethyl)-3-O-2-propen-1-yl-beta-D-glucopyranoside

Methyl 2-(AcetylaMino)-2-deoxy-6-O-(phenylMethyl)-3-O-2-propen-1-yl-beta-D-glucopyranoside

Cat. No.: B12290004
M. Wt: 365.4 g/mol
InChI Key: SGMRSCAPZVOLHO-UHFFFAOYSA-N
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Description

Methyl 2-(AcetylaMino)-2-deoxy-6-O-(phenylMethyl)-3-O-2-propen-1-yl-beta-D-glucopyranoside is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(AcetylaMino)-2-deoxy-6-O-(phenylMethyl)-3-O-2-propen-1-yl-beta-D-glucopyranoside typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups, glycosylation, and the introduction of the acetylaMino and phenylMethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(AcetylaMino)-2-deoxy-6-O-(phenylMethyl)-3-O-2-propen-1-yl-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetylaMino group, using reagents like alkyl halides.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(AcetylaMino)-2-deoxy-6-O-(phenylMethyl)-3-O-2-propen-1-yl-beta-D-glucopyranoside has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and cellular signaling.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for bioactive molecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of Methyl 2-(AcetylaMino)-2-deoxy-6-O-(phenylMethyl)-3-O-2-propen-1-yl-beta-D-glucopyranoside involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(AcetylaMino)-2-deoxy-6-O-(benzyl)-beta-D-glucopyranoside
  • Methyl 2-(AcetylaMino)-2-deoxy-6-O-(phenyl)-beta-D-glucopyranoside
  • Methyl 2-(AcetylaMino)-2-deoxy-6-O-(allyl)-beta-D-glucopyranoside

Uniqueness

Methyl 2-(AcetylaMino)-2-deoxy-6-O-(phenylMethyl)-3-O-2-propen-1-yl-beta-D-glucopyranoside is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can participate in a wide range of chemical reactions and exhibit specific biological activities.

Properties

IUPAC Name

N-[5-hydroxy-2-methoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO6/c1-4-10-25-18-16(20-13(2)21)19(23-3)26-15(17(18)22)12-24-11-14-8-6-5-7-9-14/h4-9,15-19,22H,1,10-12H2,2-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMRSCAPZVOLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)COCC2=CC=CC=C2)O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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